3,5-Diethoxyisonicotinaldehyde
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Overview
Description
3,5-Diethoxyisonicotinaldehyde: is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of two ethoxy groups at the 3 and 5 positions on the pyridine ring. This compound is primarily used in research and development within the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxyisonicotinaldehyde typically involves the ethoxylation of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale ethoxylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,5-Diethoxyisonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other derivatives .
Biology and Medicine: In biological research, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs or as a probe in biochemical studies .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 3,5-Diethoxyisonicotinaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the ethoxy groups can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
3,5-Dimethoxyisonicotinaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Diethoxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness: 3,5-Diethoxyisonicotinaldehyde is unique due to the presence of both ethoxy groups and the isonicotinaldehyde core. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-diethoxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-5-11-6-10(14-4-2)8(9)7-12/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOANRORXAZOEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1C=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704430 |
Source
|
Record name | 3,5-Diethoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164077-50-3 |
Source
|
Record name | 3,5-Diethoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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